molecular formula C11H11NO4S B14540121 3-[2-(Acetylsulfanyl)acetamido]benzoic acid CAS No. 62393-21-9

3-[2-(Acetylsulfanyl)acetamido]benzoic acid

Cat. No.: B14540121
CAS No.: 62393-21-9
M. Wt: 253.28 g/mol
InChI Key: LCYZIAMVWKOJTL-UHFFFAOYSA-N
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Description

3-[2-(Acetylsulfanyl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzene ring substituted with an acetamido group and an acetylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Acetylsulfanyl)acetamido]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid, which is readily available.

    Introduction of Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable catalyst.

    Introduction of Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the intermediate product with acetyl chloride and a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Refluxing: The reaction mixture is heated under reflux to ensure complete reaction.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in pure form.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Acetylsulfanyl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylsulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-[2-(Acetylsulfanyl)acetamido]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(Acetylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamido group may also participate in hydrogen bonding with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: The parent compound, known for its antimicrobial properties.

    Acetylsulfanylbenzoic Acid: Similar structure but lacks the acetamido group.

    Acetamidobenzoic Acid: Similar structure but lacks the acetylsulfanyl group.

Uniqueness

3-[2-(Acetylsulfanyl)acetamido]benzoic acid is unique due to the presence of both acetylsulfanyl and acetamido groups, which confer distinct chemical and biological properties

Properties

CAS No.

62393-21-9

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

3-[(2-acetylsulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C11H11NO4S/c1-7(13)17-6-10(14)12-9-4-2-3-8(5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16)

InChI Key

LCYZIAMVWKOJTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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